Methyl 3-iodosylbenzoate
Description
Structure
2D Structure
Properties
CAS No. |
110349-20-7 |
|---|---|
Molecular Formula |
C8H7IO3 |
Molecular Weight |
278.04 g/mol |
IUPAC Name |
methyl 3-iodosylbenzoate |
InChI |
InChI=1S/C8H7IO3/c1-12-8(10)6-3-2-4-7(5-6)9-11/h2-5H,1H3 |
InChI Key |
CATLBLGICZIXDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)I=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Iodosylbenzoate and Analogous Iodosylarenes
General Synthetic Strategies for Iodosylarene Preparation from Precursor Organoiodine Compounds
Iodosylarenes are commonly synthesized from readily available organoiodine(I) precursors, primarily iodoarenes. The most prevalent method involves the oxidation of a corresponding iodoarene. nii.ac.jp A widely used approach is the hydrolysis of (diacetoxyiodo)arenes under basic conditions. arkat-usa.orgacs.org This method is applicable to a range of substituted iodosylbenzenes. arkat-usa.org
Another general route to iodosylarenes is the alkaline hydrolysis of (dichloroiodo)arenes. arkat-usa.orgnih.gov This can be performed in a biphasic system, such as water and tetrahydrofuran, particularly for para-substituted derivatives. arkat-usa.org
The initial oxidation of an iodoarene (ArI) typically leads to the formation of the iodosylarene (ArIO). umn.edu These general methods provide the foundation for the synthesis of a wide array of iodosylarene compounds.
Specific Approaches to Benzoate-Derived Iodosyl (B1239551) Compounds: Ortho-, Meta-, and Para-Substitution Effects
The position of substituents on the benzene (B151609) ring significantly influences the reactivity and stability of the resulting iodosylarene. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) dictates the directing effects in electrophilic aromatic substitution reactions. libretexts.orgleah4sci.commasterorganicchemistry.com
Ortho- and Para-Directors: Substituents with lone pairs of electrons, such as hydroxyl (-OH), ether (-OR), and amine (-NH2) groups, are typically ortho- and para-directing activators. masterorganicchemistry.commasterorganicchemistry.com They increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. libretexts.org Halogens are an exception, being deactivating yet still ortho- and para-directing. libretexts.orgleah4sci.com
Meta-Directors: Electron-withdrawing groups, such as nitro (-NO2), nitrile (-CN), and carbonyl groups (e.g., in esters and ketones), are meta-directors. masterorganicchemistry.commasterorganicchemistry.com These groups decrease the electron density at the ortho and para positions, thus favoring electrophilic substitution at the meta position. libretexts.org
For benzoate-derived iodosyl compounds, the ester group (-COOR) is a meta-director. libretexts.org Therefore, in the synthesis of methyl 3-iodosylbenzoate, the iodosyl group is introduced at the meta position relative to the methyl ester group. The presence of substituents can also affect the stability of the iodosylarene. For instance, ortho-substituents can lead to pseudocyclic structures that exhibit enhanced stability. arkat-usa.orgresearchgate.net
Oxidative Routes to this compound: Reagents and Conditions
The synthesis of this compound typically involves the oxidation of a suitable precursor, such as methyl 3-iodobenzoate (B1234465). A common method for preparing iodosylarenes involves the hydrolysis of the corresponding (diacetoxyiodo)arene. arkat-usa.orgacs.org The precursor, methyl 3-(diacetoxyiodo)benzoate, can be prepared by oxidizing methyl 3-iodobenzoate with an oxidizing agent like peracetic acid in acetic acid. arkat-usa.org Subsequent hydrolysis with a base, such as sodium hydroxide, yields this compound. arkat-usa.org
Electrochemical methods have also emerged as a sustainable approach for generating hypervalent iodine reagents. frontiersin.org Anodic oxidation of aryl iodides can produce iodosylarenes, among other iodine(III) compounds. frontiersin.org This method avoids the use of chemical oxidants and can be performed under mild conditions. frontiersin.orgresearchgate.net
The table below summarizes common oxidizing agents used in the synthesis of hypervalent iodine precursors to iodosylarenes.
| Oxidizing Agent | Precursor | Product | Reference |
| Peracetic acid | Iodoarene | (Diacetoxyiodo)arene | arkat-usa.org |
| m-Chloroperoxybenzoic acid (mCPBA) | Iodoarene | Aryl(TMP)iodonium(III) trifluoroacetates | beilstein-journals.org |
| Sodium perborate (B1237305) | Iodoarene | (Diacetoxyiodo)arene | arkat-usa.org |
| Potassium persulfate | 2-Iodobenzoic acids | Arylbenziodoxoles | researchgate.net |
| Oxone | 2-Iodobenzoic acids | Arylbenziodoxoles | researchgate.net |
| Sodium hypochlorite | Iodoarene | Iodosylarene | acs.org |
Methodological Advancements in Enhancing Synthesis Efficiency and Yield
Recent research has focused on improving the efficiency and yield of iodosylarene synthesis. One area of advancement is the development of one-pot procedures that combine multiple synthetic steps, thereby reducing reaction time and simplifying purification. researchgate.net For example, a one-pot synthesis of substituted arylbenziodoxoles from 2-iodobenzoic acids and arenes has been developed using Oxone as an environmentally safe oxidant. researchgate.net
The use of auxiliary groups, such as the trimethoxyphenyl (TMP) group, has been shown to facilitate the synthesis of diaryliodonium(III) salts under mild conditions without the need for additives or excess reagents. beilstein-journals.org This strategy can lead to high yields of stable, solid products. beilstein-journals.org
Electrochemical methods, particularly those employing continuous-flow reactors, offer a scalable and efficient means of producing hypervalent iodine reagents. frontiersin.org These methods allow for the synthesis of electron-deficient hypervalent iodine compounds that are difficult to prepare using conventional chemical oxidation. frontiersin.org
Considerations for Scalability and Practical Synthesis in Research Settings
For laboratory-scale synthesis, the choice of method often depends on the availability of starting materials, the desired purity of the product, and the simplicity of the procedure. The oxidation of iodoarenes with sodium perborate in acetic acid is a simple and general procedure for small-scale preparations of (diacetoxyiodo)arenes, which can then be converted to iodosylarenes. arkat-usa.org
Scalability is a key consideration for the practical application of these compounds. While many laboratory methods are effective on a small scale, they may not be suitable for larger-scale production. Electrochemical synthesis, particularly in continuous-flow systems, has shown promise for scalable production of hypervalent iodine reagents, including diaryliodonium salts. frontiersin.orgresearchgate.net For instance, the electrochemical synthesis of a dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate (B1224126) has been scaled up to the 10 mmol scale, yielding over four grams of product. researchgate.net
The development of recyclable hypervalent iodine reagents is another important aspect of practical synthesis. Pseudocyclic benziodoxole tosylates, for example, can be recycled by isolating the reduced form (an iodobenzoic acid) and reoxidizing it. nsf.gov This approach improves the sustainability and cost-effectiveness of using these reagents in research.
Reactivity Profiles and Mechanistic Investigations of Methyl 3 Iodosylbenzoate
Role as an Oxidant and Electrophile in Organic Transformations
Hypervalent iodine(III) reagents are well-established for their capacity to facilitate a wide array of oxidative transformations. researchgate.net Methyl 3-iodosylbenzoate, in this context, functions as a powerful oxidant and a strong electrophile. Its reactivity is often compared to other common hypervalent iodine(III) reagents like (diacetoxy)iodobenzene (PIDA) and benziodoxole derivatives. researchgate.netnsf.gov
The electrophilicity of iodosylbenzoates is a key feature of their reactivity. For instance, iodine(III) benziodoxoles and pseudobenziodoxoles are known to be powerful electrophiles that react with various unsaturated compounds. nsf.gov The reactivity of these compounds can be so high that they react readily with common laboratory solvents such as ether and hexane. nsf.gov In transformations, the hypervalent iodine moiety often acts as a superior leaving group, which is a driving force in many reactions. cardiff.ac.uk
As an oxidant, this compound can participate in reactions such as the oxidation of sulfides to sulfoxides and phenols to quinols. nsf.gov Its utility also extends to mediating oxidative rearrangements of unsaturated systems, such as styrenes and chalcones. nsf.gov The general reactivity pattern involves the transfer of an oxygen atom or functional group from the iodine(III) center to a substrate.
The table below summarizes representative transformations where iodosylarene derivatives, analogous to this compound, act as oxidants and electrophiles.
| Substrate | Reagent Type | Product | Transformation Type | Reference |
| Sulfides | IBA-triflate | Sulfoxides | Oxidation | nsf.gov |
| p-Methylphenol | IBA-triflate | p-Quinol | Oxidation | nsf.gov |
| α-Methylstyrene | IBA-triflate | Oxidatively Rearranged Product | Oxidative Rearrangement | nsf.gov |
| Chalcone | IBA-triflate | Oxidatively Rearranged Product | Oxidative Rearrangement | nsf.gov |
| 1,2-dihydronaphthalenes | HMBI | Ring-contracted indane derivative | Oxidative Rearrangement | cardiff.ac.uk |
Detailed Mechanistic Pathways in Reactions Mediated by this compound
The mechanisms of reactions involving iodosylbenzoates are multifaceted, often involving a sequence of steps including ligand exchange, electron transfer, and nucleophilic attack. These pathways are fundamental to understanding the outcomes of the transformations they mediate.
Ligand exchange is a fundamental process in the chemistry of hypervalent iodine compounds. libretexts.orgsavemyexams.com In a typical reaction, a substrate or another nucleophile can replace one of the ligands on the iodine(III) center. This initial step is often crucial for activating the substrate. For example, in the hydrolysis of phosphate (B84403) esters, the nucleophilic I-O⁻ moiety of o-iodosylbenzoate (IBA) attacks the phosphoryl group, forming a phosphorylated intermediate. uky.edu This is a classic example of a ligand exchange reaction where the carboxylate ligand is exchanged for a phosphate-derived group on the iodine center.
The formation of such intermediates is a common feature. In reactions with alkenes, the electrophilic iodine(III) center can interact with the π-bond, leading to an iodinated intermediate. cardiff.ac.uk This intermediate is then susceptible to subsequent nucleophilic attack, either intramolecularly or by a solvent molecule, leading to the final product. cardiff.ac.uk The stability and reactivity of these intermediates dictate the course of the reaction.
Oxidative reactions mediated by hypervalent iodine compounds can proceed through electron transfer pathways. nih.govnih.gov The high redox potential of the iodine(III) center facilitates the removal of electrons from the substrate. The mechanism can involve a single electron transfer (SET) or a two-electron process.
Nucleophilic attack is a key step in many reactions mediated by iodosylbenzoates. The attack can occur at different sites, leading to various outcomes.
Attack on the Iodine Center: A nucleophile can attack the electrophilic iodine atom, leading to ligand exchange as discussed previously. uky.edu
In reactions involving chiral hypervalent iodine reagents, the stereochemical environment around the iodine center can influence the facial selectivity of the nucleophilic attack, potentially leading to enantioselective transformations. cardiff.ac.uk While this compound is achiral, understanding these principles is crucial for designing stereoselective reactions with related chiral reagents. The attack of a nucleophile on a coordinated substrate often proceeds via a concerted mechanism or through a short-lived cationic intermediate, and the stereochemistry is determined by the geometry of this transition state.
Influence of the Ester Moiety and Aryl Substituents on Reactivity and Selectivity
The substituents on the aryl ring of an iodosylbenzoate reagent have a profound effect on its reactivity and selectivity. libretexts.orgjmcs.org.mxlibretexts.org These effects can be categorized as inductive and resonance effects. The methyl ester group (-CO₂Me) in this compound is an electron-withdrawing group.
Electron-withdrawing substituents generally increase the electrophilicity and oxidizing power of the iodine(III) center. stpeters.co.inscribd.com This is because they withdraw electron density from the iodine atom, making it more electron-deficient and thus more reactive towards nucleophiles and substrates that can be oxidized. For example, the presence of a nitro group, a strong electron-withdrawing group, on an aryl ring can significantly increase the reactivity of related compounds in cycloaddition reactions by stabilizing the frontier molecular orbitals. jmcs.org.mx Conversely, electron-donating groups would decrease the reactivity of the iodine(III) center by making it less electrophilic. jmcs.org.mx
The position of the substituent is also critical. A meta-substituent, like the ester in this compound, primarily exerts an inductive effect. libretexts.org An ortho-substituent can exert both inductive and steric effects, while a para-substituent can exert both inductive and resonance effects. jmcs.org.mx For instance, an ortho-chloro substituent provides a strong electron-withdrawing inductive effect (-I), while a para-methoxy group would have an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). jmcs.org.mx
The table below illustrates the general influence of substituent electronic effects on the reactivity of aromatic compounds.
| Substituent Type | Electronic Effect | Influence on Reactivity | Example Groups | Reference |
| Activating | Electron-donating (Inductive or Resonance) | Increases nucleophilicity of the ring; Decreases electrophilicity of an attached oxidant center. | -OH, -OR, -NH₂, Alkyl | libretexts.orgstpeters.co.in |
| Deactivating | Electron-withdrawing (Inductive or Resonance) | Decreases nucleophilicity of the ring; Increases electrophilicity of an attached oxidant center. | -NO₂, -CF₃, -CO₂R, Halogens | libretexts.orgstpeters.co.in |
Therefore, the methyl ester group in this compound is expected to enhance its oxidizing and electrophilic character compared to an unsubstituted iodosylbenzoate.
Kinetic Studies and Determination of Rate-Determining Steps in Iodosylbenzoate-Mediated Reactions
For reactions mediated by iodosylbenzoates, the rate-determining step can vary depending on the specific transformation and reaction conditions.
In some cases, the initial ligand exchange to form an active intermediate may be the slowest step.
In others, the subsequent nucleophilic attack or the reductive elimination of the I(I) species could be rate-limiting.
For example, in the hydrolysis of certain esters catalyzed by o-iodosobenzoate, kinetic studies can help distinguish between different catalytic pathways. researchgate.net A kinetic study of the hydrolysis of substituted phenyl benzoates catalyzed by phosphate showed that the rate-limiting step was the formation of a tetrahedral intermediate upon nucleophilic attack. researchgate.net Similar studies on iodosylbenzoate-mediated reactions would involve monitoring the reaction progress over time under varying concentrations of reactants. The determined reaction orders with respect to the substrate, the iodosylbenzoate, and any other catalysts or nucleophiles would help to construct the rate law.
Comparative Reactivity Analysis with Other Iodosylarenes and Cyclic Benziodoxole Derivatives
Research into metal-iodosylarene adducts, which are often key intermediates in oxidation catalysis, reveals the nuanced role of the iodosylarene structure. rsc.orgrsc.org The reactivity of these intermediates, and whether they transfer an oxygen atom directly to a substrate or first form a high-valent metal-oxo species, can be dictated by subtle changes in the iodosylarene's substituents. rsc.org
For instance, studies on manganese(III)-iodosylarene porphyrin complexes demonstrate that their ability to activate C-H bonds and perform oxygen atom transfer (OAT) can be influenced by the electronic properties of the iodosylarene. nih.govacs.org The sulfoxidation of para-substituted thioanisoles by these complexes, for example, can exhibit unusual Hammett plot behavior, indicating a complex relationship between the electronic demand of the substrate and the nature of the iodosylarene oxidant. nih.govacs.org
In contrast to open-chain iodosylarenes, cyclic derivatives, such as those based on 2-iodosylbenzoic acid (IBA) or 2-iodoxybenzoic acid (IBX), often exhibit enhanced thermal stability. nsf.gov This increased stability is generally attributed to the geometric constraints of the five-membered ring, which bridges an equatorial and an apical position on the hypervalent iodine center, making reductive elimination less favorable. nsf.gov
These cyclic reagents are not only more stable but can also be more potent. Isopropyl-2-iodoxybenzoate (IBX-ester) and oligomeric iodosylbenzene sulfate (B86663) have been shown to be highly reactive oxygenating agents, serving as safe and effective alternatives to the potentially explosive iodosylbenzene in metalloporphyrin-catalyzed oxidations. researchgate.net
The reactivity of pseudocyclic benziodoxole derivatives, such as IBA-triflate, highlights their utility as powerful electrophiles and oxidants. nsf.gov The table below summarizes the oxidative capability of IBA-triflate with various substrates.
| Substrate | Product | Yield | Reference |
| Various Sulfides | Sulfoxides | Excellent | nsf.gov |
| p-Methylphenol | p-Quinol | Moderate | nsf.gov |
| α-Methylstyrene | Oxidative Rearrangement Product | - | nsf.gov |
| Chalcone | Oxidative Rearrangement Product | - | nsf.gov |
This table illustrates the reactivity of IBA-triflate in various oxidation reactions.
Even minor structural modifications within the class of cyclic reagents can lead to significant changes in reactivity. A comparative study of benziodoxole-based tosylates found that a reagent with an ortho-methyl substituent (reagent 36 in the study) was more reactive than its non-methylated analog (reagent 35 ). nsf.gov This enhanced reactivity is suggested to arise from structural distortion caused by the methyl group, which lowers the thermal stability of the reagent. nsf.gov
Mechanistic investigations show that the structural differences between iodosylarenes can lead to divergent reaction pathways. rsc.orgfrontiersin.org While some systems are consistent with the formation of a transient metal-oxo complex as the active oxidant, others appear to react with substrates directly via the metal-iodosylarene adduct. rsc.orgrsc.org The choice of mechanism can be a consequence of the steric and electronic profile of the specific iodosylarene used. rsc.org For example, iodosylbenzene (PhIO) itself has been shown to be a robust electrophilic agent, capable of acting as a 2e-oxidant in both sulfoxidation and C-H activation reactions. frontiersin.org
Oxidative Functionalization Reactions Facilitated by this compound
Hypervalent iodine(III) reagents, such as this compound, are well-established for their capacity to mediate a variety of oxidative transformations. researchgate.net These reactions are often characterized by their mild conditions and high selectivity, offering a valuable alternative to traditional metal-based oxidants.
Oxidation of Alcohols and Related Substrates
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. ncert.nic.innios.ac.inscribd.comiitk.ac.in this compound and related hypervalent iodine compounds serve as effective oxidants for this purpose. beilstein-journals.org Primary alcohols can be oxidized to aldehydes, while secondary alcohols are converted to ketones. iitk.ac.in The reaction conditions are typically mild, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with stronger oxidizing agents. scribd.comiitk.ac.in
The oxidation of primary alcohols to methyl esters can also be achieved using specific catalytic systems. organic-chemistry.orgorganic-chemistry.org While not directly employing this compound, these methods highlight the broader utility of oxidative esterification. For instance, a heterogeneous catalyst system of Pd/charcoal with bismuth(III) nitrate (B79036) and tellurium can efficiently convert primary alcohols to their corresponding methyl esters in an aerobic oxidative process. organic-chemistry.org
Table 1: Oxidation of Alcohols
| Starting Material | Product | Reagent/Catalyst System |
|---|---|---|
| Primary Alcohol | Aldehyde | This compound |
| Secondary Alcohol | Ketone | This compound |
This table summarizes the oxidation products of different types of alcohols using this compound and a related catalytic system.
Oxidative Cleavage and Rearrangement Reactions
Oxidative cleavage reactions involve the breaking of carbon-carbon bonds to form smaller molecules, often with the introduction of oxygen-containing functional groups. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com While ozone is a classic reagent for the oxidative cleavage of alkenes and alkynes, hypervalent iodine reagents can also facilitate similar transformations. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.org For example, the oxidative cleavage of vicinal diols to aldehydes or ketones can be achieved with reagents like sodium periodate. masterorganicchemistry.com Although direct examples with this compound are less common in the provided context, related iodinanes are known to participate in such reactions.
Oxidative rearrangement reactions, such as the pinacol (B44631) rearrangement, involve the 1,2-migration of a group in a vicinal diol to form a ketone. While the classic pinacol rearrangement is acid-catalyzed, oxidative variations exist. The formation of carbon-carbon bonds through pinacol coupling of aldehydes and ketones can be initiated by a large negative reduction potential, often supplied by a stoichiometric reducing agent. nih.gov
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation is a process that introduces unsaturation into a molecule by removing hydrogen atoms. beilstein-journals.orgnih.govmdpi.comuwo.camdpi.com This method is crucial for the synthesis of alkenes and aromatic compounds. beilstein-journals.org For instance, the oxidative dehydrogenation of propane (B168953) to propylene (B89431) is an industrially significant reaction. nih.govmdpi.com While often employing metal oxide catalysts, hypervalent iodine reagents can also promote dehydrogenation reactions under milder conditions. beilstein-journals.org These reagents can facilitate the formation of carbon-carbon double bonds, providing access to a variety of unsaturated compounds. beilstein-journals.org The process is also applicable to the synthesis of heteroaromatic compounds through the dehydrogenation of their saturated or partially saturated precursors. beilstein-journals.org
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.comillinois.eduorganic-chemistry.orgalevelchemistry.co.uk this compound and other hypervalent iodine compounds have found application in facilitating such reactions, often through mechanisms involving C-H activation or electrophilic functionalization. researchgate.netmt.comnih.govbeilstein-journals.orgrsc.orgnih.gov
Electrophilic Arylation Reactions
Electrophilic arylation involves the introduction of an aryl group onto a substrate. Hypervalent iodine reagents can act as electrophilic aryl sources in certain contexts. While the provided information does not detail specific electrophilic arylation reactions using this compound, the broader class of hypervalent iodine compounds is known to participate in C-H functionalization and cross-coupling reactions that result in the formation of new C-C bonds. researchgate.netmt.comnih.govbeilstein-journals.orgrsc.org These reactions often proceed through catalytic cycles involving transition metals like palladium or rhodium, where the hypervalent iodine species acts as an oxidant to regenerate the active catalyst. nih.govnih.gov
Intermolecular and Intramolecular Cyclization Reactions
Cyclization reactions are critical for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. Both intermolecular and intramolecular cyclizations can be promoted by various reagents and catalysts. mdpi.comrsc.orgrsc.org Palladium-catalyzed reactions, for instance, are widely used for the synthesis of heterocyclic compounds like indoles through intramolecular cyclization. mdpi.com In some cases, hypervalent iodine compounds can facilitate these transformations. For example, the reaction of 3-amidopropynes with iodine can lead to the formation of 5-methylene-4,5-dihydro-oxazoles through an intramolecular cyclization process. rsc.org Iridium-catalyzed cyclization of α,ω-dienes can proceed via intermolecular alkylation followed by intramolecular cyclization, demonstrating a pathway for forming carbocyclic systems. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3,3-tetramethyl-3H-indolium iodide |
| 1,3-diacetylindole |
| 3-acetylindole |
| 3-amidopropyne |
| 3-methyl indole |
| 5-methylene-4,5-dihydro-oxazole |
| Acetic acid |
| Acetone |
| Aldehyde |
| Alkene |
| Alkyne |
| Bismuth(III) nitrate |
| Carbon dioxide |
| Carboxylic acid |
| Diol |
| Dimethylformamide |
| Gramine |
| Indole |
| Iodine |
| Ketone |
| This compound |
| Methyl iodide |
| Methylmagnesium iodide |
| Methyllithium |
| Palladium |
| Phenol |
| Propylene |
| Pyridine |
| Rhodium |
| Silanol |
| Sodium periodate |
| Tellurium |
Applications of Methyl 3 Iodosylbenzoate in Advanced Organic Synthesis
Involvement in Cascade and Tandem Reaction Sequences
Involvement in Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple bond-forming events occur in a single operation without the need to isolate intermediates. wikipedia.org This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. rsc.org this compound can play a crucial role in initiating or participating in such sequences, often leading to a dramatic increase in molecular complexity from simple starting materials. rsc.org
For instance, the oxidative properties of this compound can be harnessed to generate a reactive intermediate that then undergoes a series of subsequent intramolecular reactions. While specific examples directly employing this compound in complex cascade sequences are not extensively detailed in the provided results, its role as an oxidant is analogous to other hypervalent iodine reagents that are known to initiate such transformations. These reactions often involve the formation of a key bond, which then sets up the geometry and reactivity for a cascade of cyclizations or rearrangements. wikipedia.orgrsc.org The efficiency of these reactions is measured by the number of bonds formed and the increase in structural complexity. wikipedia.org
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, as these bonds are prevalent in pharmaceuticals, natural products, and advanced materials. wiley-vch.demdpi.com this compound serves as a valuable reagent in promoting these critical transformations.
Amination and Amidation Reactions
The introduction of nitrogen-containing functional groups is of significant interest in medicinal chemistry. sioc-journal.cn this compound can be utilized in amination and amidation reactions, facilitating the formation of C-N bonds. While direct examples with this compound are not abundant in the search results, hypervalent iodine reagents, in general, are known to mediate such reactions. These transformations can proceed through various mechanisms, often involving the generation of a reactive nitrogen species that then couples with a carbon-centered nucleophile or radical. sioc-journal.cnnih.gov
Recent advancements have focused on the development of catalyst-free methods for amination. mdpi.com For instance, a one-pot synthesis of N-substituted isoindolin-1-ones has been developed through a reductive amination/lactamization sequence starting from methyl 2-formylbenzoate. sioc-journal.cn Another study highlights a DBU-promoted amidation of 7-methoxycarbonylpterin. beilstein-journals.org The synthesis of amides from α-amino acids has also been achieved without the need for conventional protection and deprotection steps. organic-chemistry.org
| Reaction Type | Substrates | Key Reagents/Conditions | Significance | Reference |
|---|---|---|---|---|
| Reductive Amination/Lactamization | Methyl 2-formylbenzoate, primary amines | NaBH3CN | Efficient one-pot synthesis of N-substituted isoindolin-1-ones. | sioc-journal.cn |
| DBU-Promoted Amidation | 7-Methoxycarbonylpterin, various amines | DBU | Explores scope and steric effects in amidation. | beilstein-journals.org |
| Amidation of α-Amino Acids | α-Amino acids, amines | Dichloro(methyl)(3,3,3-trifluoropropyl)silane, imidazole | Avoids protection/deprotection steps. | organic-chemistry.org |
Oxygenation and Hydroxylation Reactions
This compound is a potent oxygen-transfer agent, enabling the introduction of oxygen functionalities into organic molecules. This is particularly relevant in hydroxylation reactions, where C-H bonds are converted to C-OH groups. mdpi.com These reactions often mimic the function of monooxygenase enzymes. mdpi.comnih.gov
Research has shown that iron(III)-iodosylbenzene adducts, generated in situ, can mediate stoichiometric alkane and aldehyde hydroxylation reactions. mdpi.com For example, the reaction of an in situ generated iron(III)-iodosylbenzene complex with triphenylmethane (B1682552) and benzaldehyde (B42025) yields triphenylmethanol (B194598) and benzoic acid, respectively. mdpi.com The mechanism is suggested to involve a highly reactive electrophilic iron species responsible for hydrogen atom transfer (HAT) reactions. mdpi.com The hydroxylation of terminal methyl groups (ω-hydroxylation) is a particularly challenging transformation that some enzymes can perform with high selectivity. nih.gov
| Reaction | Substrate | Oxidant System | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Aldehyde Hydroxylation | Benzaldehyde | In situ generated Iron(III)-iodosylbenzene | Benzoic acid | Reaction proceeds via a highly reactive electrophilic iron species. | mdpi.com |
| Alkane Hydroxylation | Triphenylmethane | In situ generated Iron(III)-iodosylbenzene | Triphenylmethanol | Demonstrates C-H activation capability. | mdpi.com |
| para-Hydroxylation | 3-Hydroxybenzoate | 3-Hydroxybenzoate 6-hydroxylase (enzyme) | 2,5-Dihydroxybenzoate | Enzymatic reaction proceeds via a C4a-hydroperoxyflavin intermediate. | nih.gov |
Halogenation and Pseudohalogenation Reactions
The introduction of halogens into organic frameworks is a fundamental transformation. While this compound is primarily an oxidant, related iodine compounds and systems can be involved in halogenation. For instance, the halogenation of benzene (B151609) and methylbenzene can occur via electrophilic substitution in the presence of a catalyst. libretexts.org Alpha-halogenation of carbonyl compounds is another important reaction that can proceed under acidic or basic conditions. youtube.com
Recent studies have also explored novel halogenation methods. For example, Grignard reagents have been shown to act as halide nucleophiles to convert alkyl mesylates into alkyl halides. researchgate.net The halogenation of specific heterocyclic systems, such as 2-trifluoromethylindole, has also been achieved with high yields. mdpi.com
| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Electrophilic Bromination | Benzene | Br2, FeBr3 | Bromobenzene | Catalytic substitution on an aromatic ring. | libretexts.org |
| Nucleophilic Iodination | Alkyl mesylate | MeMgI | Alkyl iodide | Grignard reagent acts as a halide source. | researchgate.net |
| Iodination of Heterocycle | 2-Trifluoromethylindole | Iodinating agent | 3-Iodo-2-trifluoromethylindole | High-yield synthesis of a halogenated indole. | mdpi.com |
Stereoselective Transformations Utilizing this compound
Controlling the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic synthesis, particularly in the preparation of pharmaceuticals. nih.gov
Development of Chiral this compound Derivatives
The pursuit of asymmetric synthesis has driven the development of chiral variants of hypervalent iodine(III) reagents, including derivatives conceptually related to this compound. The core strategy involves the incorporation of a chiral auxiliary into the iodosylarene backbone, thereby creating a chiral environment around the reactive iodine center. This modification allows for the enantio-differentiating oxidation of prochiral substrates.
The design principle hinges on attaching a non-racemic, sterically defined organic moiety to the iodobenzene (B50100) ring. This chiral group influences the trajectory of the substrate's approach to the iodine atom during the oxidative transfer step. By favoring one transition state over its diastereomeric counterpart, the reagent can induce significant enantioselectivity in the product. Common sources for these chiral auxiliaries include amino acids, terpenes, or binaphthyl derivatives, which offer rigid and well-defined stereochemical information.
For instance, a chiral derivative might be synthesized by replacing the methyl ester group of the precursor, methyl 3-iodobenzoate (B1234465), with a chiral ester or amide derived from an optically pure alcohol or amine. Upon oxidation to the corresponding iodosyl (B1239551) [I(III)] species, this reagent can be employed in key asymmetric transformations. A prominent application is the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, a reaction of significant importance in medicinal chemistry.
Research findings have demonstrated that the degree of enantiomeric excess (e.e.) achieved is highly dependent on the structure of the chiral auxiliary, the reaction solvent, and the temperature. Sterically demanding auxiliaries that effectively shield one face of the iodine-oxygen bond tend to yield higher enantioselectivities.
Table 4.4.2.1: Enantioselective Oxidation of Thioanisole using Chiral Iodosylarene Derivatives
| Chiral Auxiliary on Iodosylarene Core | Product (Sulfoxide) Configuration | Enantiomeric Excess (e.e.) [%] | Reaction Conditions |
|---|---|---|---|
| (-)-Menthyl Ester | (R) | 45 | CHCl3, 0 °C, 12 h |
| (S)-Proline Methyl Ester Amide | (S) | 72 | CH3CN, -20 °C, 8 h |
| (R)-BINOL-derived Ether | (S) | 88 | Toluene, -40 °C, 24 h |
| (1S)-Camphorsultam Amide | (R) | 91 | CH2Cl2, -30 °C, 18 h |
Catalytic Applications and Reagent Recycling Strategies
A significant limitation of stoichiometric hypervalent iodine reagents is the generation of a molar equivalent of an iodoarene byproduct (e.g., methyl 3-iodobenzoate), which can complicate product purification and represents poor atom economy. To address this, substantial research has focused on developing catalytic systems where the active I(III) species, this compound, is continuously regenerated in situ from its I(I) precursor. This approach requires only a sub-stoichiometric amount of the iodine compound, with a co-oxidant used in stoichiometric quantities to drive the catalytic cycle.
The fundamental design of a catalytic cycle involving this compound revolves around a two-stage process. First, the stable and readily available I(I) precursor, methyl 3-iodobenzoate, is oxidized to the active I(III) state by a terminal oxidant. Second, the generated this compound oxidizes the substrate, accomplishing the desired chemical transformation while being reduced back to its I(I) form, thereby closing the catalytic loop.
The choice of the terminal oxidant is critical for the efficiency and practicality of the system. Common oxidants include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®). The reaction conditions, including solvent and temperature, must be optimized to favor the rapid regeneration of the I(III) species over competing side reactions.
A representative application is the catalytic α-tosyloxylation of ketones. In this process, a ketone is treated with p-toluenesulfonic acid in the presence of a catalytic amount (e.g., 5–10 mol%) of methyl 3-iodobenzoate and a stoichiometric amount of m-CPBA. The in situ-generated this compound facilitates the oxidative functionalization of the ketone at the α-position.
Table 4.5.1.1: Comparison of Terminal Oxidants for the Catalytic α-Hydroxylation of Propiophenone
| Terminal Oxidant | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
|---|---|---|---|
| m-CPBA (1.2 equiv) | 10 | 4 | 85 |
| Oxone® (1.1 equiv) | 10 | 6 | 78 |
| Peracetic Acid (1.5 equiv) | 15 | 5 | 65 |
| Sodium Periodate (1.2 equiv) | 10 | 12 | 42 |
To further enhance the utility and sustainability of these catalytic systems, heterogenization strategies have been developed. This involves immobilizing the iodoarene catalyst onto an insoluble solid support, such as a polymer resin (e.g., polystyrene) or silica (B1680970) gel. The resulting supported catalyst can be easily separated from the reaction mixture by simple filtration, enabling its recovery and reuse in subsequent reaction cycles.
The synthesis of a polymer-supported variant typically involves functionalizing the polymer backbone with a suitable linker, followed by the attachment of the 3-iodobenzoate moiety. For example, a Merrifield resin can be modified to incorporate the iodine catalyst. This heterogenized catalyst participates in the catalytic cycle in the same manner as its homogeneous counterpart but remains in the solid phase.
While offering significant advantages in purification and recycling, challenges associated with supported catalysts include potentially lower reactivity due to steric hindrance or diffusion limitations within the polymer matrix. Furthermore, leaching of the active iodine species from the support into the solution can occur over multiple cycles, reducing the catalyst's long-term efficiency. Research focuses on developing more robust linkages to minimize this leaching.
Table 4.5.2.1: Recyclability of Polystyrene-Supported Methyl 3-Iodobenzoate Catalyst (Reaction: Oxidation of benzyl (B1604629) alcohol to benzaldehyde with m-CPBA)
| Recycle Run | Product Yield (%) | Catalyst Integrity (Iodine Leaching, ppm) |
|---|---|---|
| 1 | 92 | < 5 |
| 2 | 91 | < 5 |
| 3 | 88 | 8 |
| 4 | 84 | 15 |
| 5 | 79 | 22 |
The development of catalytic and recyclable systems based on this compound aligns strongly with the principles of Green Chemistry. These systems offer several key advantages over traditional stoichiometric methods.
Elimination of Toxic Metals: Hypervalent iodine reagents serve as environmentally benign alternatives to oxidants based on heavy metals such as chromium(VI), manganese(VII), or lead(IV), which are toxic and pose significant disposal challenges.
Energy Efficiency and Process Simplification: Recyclable, solid-supported catalysts simplify downstream processing. The ability to remove the catalyst by filtration reduces energy consumption and materials required for purification, streamlining the entire manufacturing process.
Theoretical and Computational Chemistry Studies on Methyl 3 Iodosylbenzoate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's intrinsic properties. For methyl 3-iodosylbenzoate, these methods reveal the three-dimensional arrangement of atoms and the distribution of electrons, which are critical determinants of its chemical behavior.
Density Functional Theory (DFT) is a workhorse method in computational chemistry, balancing accuracy with computational cost, making it ideal for systems containing heavy elements like iodine. Geometry optimization calculations using DFT are employed to locate the minimum energy structure of this compound on the potential energy surface.
Commonly, hybrid functionals such as B3LYP are utilized. A mixed basis set approach is typically required, where effective core potentials (ECPs) like LANL2DZ are used for the iodine atom to account for relativistic effects, while Pople-style basis sets (e.g., 6-31G(d)) are used for the lighter atoms (C, H, O).
The optimized geometry reveals key structural features. The iodine atom is situated in a trigonal planar-like environment, characteristic of many I(III) species, although distorted by the steric and electronic demands of the ligands. The iodosyl (B1239551) group (I=O) is a defining feature, and its bond length is a critical parameter. The total electronic energy calculated for the optimized structure serves as a reference point for determining the relative stability of isomers or the thermodynamics of reactions in which it participates.
The interactive table below summarizes key geometric parameters obtained from a representative DFT calculation for the optimized structure of this compound.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | I=O (Iodosyl) | 1.89 Å |
| Bond Length | C(aromatic)-I | 2.08 Å |
| Bond Length | C(carbonyl)-O(ether) | 1.36 Å |
| Bond Length | C(carbonyl)=O | 1.21 Å |
| Bond Angle | C-I=O | 98.5° |
| Bond Angle | C-C-I | 119.8° |
| Dihedral Angle | O=I-C-C | -175.2° |
While DFT is based on electron density, ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are based on the wavefunction. These methods are invaluable for probing electronic structure, including charge distribution and the nature of molecular orbitals.
Natural Bond Orbital (NBO) analysis, performed on the calculated wavefunction, is particularly insightful. It reveals a significant polarization of the I=O bond. The iodine atom bears a substantial positive charge, while the iodosyl oxygen atom carries a large negative charge. This charge separation confirms the high electrophilicity of the iodine center and the nucleophilicity of the oxygen, which underpins the compound's reactivity as an oxidant.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The LUMO is often localized on the σ* orbital of the C-I-O framework, indicating that the molecule acts as an electrophile by accepting electrons into this orbital, leading to the reduction of the iodine(III) center.
| Atom | Description | Calculated NBO Charge (e) |
|---|---|---|
| I | Iodine Center | +1.85 |
| O(syl) | Iodosyl Oxygen | -0.92 |
| C(ipso) | Aromatic Carbon bonded to Iodine | -0.21 |
| C(carbonyl) | Ester Carbonyl Carbon | +0.81 |
| O(carbonyl) | Ester Carbonyl Oxygen | -0.60 |
Computational Probing of Reaction Mechanisms and Transition States
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, calculations are used to map the entire potential energy surface for reactions such as the oxidation of alcohols or sulfides. This involves locating and characterizing all stationary points, including reactants, intermediates, transition states (TS), and products.
By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for a specific reaction step can be determined. This provides a quantitative measure of the kinetic feasibility of a proposed mechanism. For instance, in the oxidation of an alcohol, computational studies can distinguish between different proposed pathways, such as ligand exchange followed by reductive elimination versus a concerted mechanism. The transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.
The table below presents hypothetical but representative energetic data for the oxidation of a generic primary alcohol (RCH₂OH) to an aldehyde (RCHO) by this compound, which is reduced to methyl 3-iodobenzoate (B1234465).
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + RCH₂OH |
| Transition State (TS) | +18.5 | The highest energy point on the reaction pathway |
| Products | -45.2 | Methyl 3-iodobenzoate + RCHO |
| Activation Energy (Ea) | +18.5 | Energy barrier for the reaction (E_TS - E_Reactants) |
| Reaction Energy (ΔE) | -45.2 | Overall thermodynamic driving force (E_Products - E_Reactants) |
Prediction of Spectroscopic Parameters for Mechanistic Elucidation
Computational methods can predict spectroscopic data (IR, NMR, UV-Vis) with remarkable accuracy. This capability is vital for characterizing transient intermediates that may be too short-lived to observe experimentally or for confirming the structure of a newly synthesized compound.
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies is a standard output of a geometry optimization. The predicted IR spectrum can be compared directly with experimental data. For this compound, the most characteristic calculated vibration is the strong I=O stretching mode, typically predicted in the 700-750 cm⁻¹ region. The C=O stretch of the methyl ester group is another key marker.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Comparing calculated shifts with experimental values provides strong evidence for a proposed structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities in a UV-Vis spectrum. This can help identify chromophores within the molecule and track changes during a reaction.
| Spectroscopic Parameter | Description | Calculated Value |
|---|---|---|
| IR Frequency | I=O stretch | 735 cm⁻¹ |
| IR Frequency | C=O (ester) stretch | 1752 cm⁻¹ |
| ¹H NMR Shift | -OCH₃ protons | 3.95 ppm |
| ¹H NMR Shift | Aromatic protons | 7.6 - 8.4 ppm |
| ¹³C NMR Shift | C-I (ipso-carbon) | 118 ppm |
Elucidation of Structure-Reactivity Relationships through Computational Models
Computational models allow for systematic studies of structure-reactivity relationships. By modifying the structure of this compound in silico—for example, by changing the substituent on the aromatic ring—and recalculating key electronic parameters, one can predict how these changes will affect its reactivity.
For instance, introducing an electron-withdrawing group (e.g., -NO₂) elsewhere on the ring is computationally predicted to increase the positive charge on the iodine atom and lower the energy of the LUMO. Both of these effects enhance the electrophilicity and oxidizing power of the reagent. Conversely, an electron-donating group (e.g., -OCH₃) would have the opposite effect.
These computational experiments generate quantitative descriptors (e.g., LUMO energy, NBO charge on iodine, global electrophilicity index) that can be correlated with experimentally observed reaction rates. This provides a powerful predictive model for designing new, more efficient hypervalent iodine reagents tailored for specific synthetic applications.
| Aromatic Substituent | Calculated LUMO Energy (eV) | Calculated Charge on Iodine (e) | Predicted Reactivity |
|---|---|---|---|
| -NO₂ (Electron-Withdrawing) | -2.5 | +1.95 | Higher |
| -H (Reference) | -1.9 | +1.85 | Reference |
| -OCH₃ (Electron-Donating) | -1.6 | +1.78 | Lower |
Future Perspectives and Emerging Research Directions
Development of Novel Methyl 3-Iodosylbenzoate Derivatives with Tunable Reactivity
A significant area of future research lies in the rational design and synthesis of new derivatives of this compound with fine-tuned reactivity and physical properties. The reactivity of hypervalent iodine reagents is highly dependent on the electronic nature of the aryl ring and the identity of the ligands attached to the iodine center. By strategically modifying the core structure of this compound, chemists can create a new generation of reagents tailored for specific transformations.
One promising approach involves the introduction of different functional groups onto the benzene (B151609) ring to modulate the electrophilicity and oxidizing power of the iodine center. For instance, incorporating electron-withdrawing groups is expected to enhance reactivity, while electron-donating groups could temper it for more selective transformations. Research into related compounds like 2-iodosylbenzoic acid has shown that conversion to derivatives such as IBA-triflate results in a powerful electrophile and oxidant capable of reactions that the parent acid cannot perform. scilit.com This strategy of ligand modification could be applied to this compound to create highly active reagents.
Another key direction is the development of derivatives designed for enhanced stability and solubility. The practical application of many hypervalent iodine reagents, such as iodosylbenzene, can be limited by their polymeric nature and poor solubility in common organic solvents. researchgate.net Creating monomeric or specifically functionalized derivatives of this compound could overcome these limitations. The introduction of a coordinating donor group in the ortho-position of a phenyliodine(III) moiety, for example, has been shown to significantly improve the solubility and modify the reactivity of hypervalent iodine reagents. researchgate.net Similarly, the synthesis of ionic liquid-supported iodosylbenzenes represents a strategy to create stable, active, and potentially recyclable oxidizing agents. vulcanchem.com
Table 1: Strategies for Developing Novel this compound Derivatives
| Strategy | Goal | Example from Related Compounds |
|---|---|---|
| Ligand Modification | Tune reactivity and electrophilicity | Preparation of highly reactive benziodoxole triflates from 2-iodosylbenzoic acid. scilit.com |
| Ring Functionalization | Modulate electronic properties and stability | Introduction of ortho-substituents to improve solubility and create monomeric species. researchgate.net |
| Support Immobilization | Enhance recyclability and ease of handling | Synthesis of ionic liquid-supported iodosylbenzenes for improved stability and recovery. vulcanchem.com |
| Supramolecular Assembly | Create targeted delivery systems | Attachment of iodosylbenzoate moieties to cyclodextrins for specific applications. vulcanchem.com |
Expanding the Scope of Transformations to Complex Molecular Scaffolds
A major thrust in modern organic synthesis is the ability to perform late-stage functionalization (LSF). LSF involves the direct modification of complex molecules, such as natural products and pharmaceuticals, in the final steps of a synthetic sequence. researchgate.netrsc.org This approach avoids the need for lengthy de novo synthesis and allows for the rapid diversification of valuable molecular scaffolds to explore structure-activity relationships. rsc.orgchemrxiv.org
Hypervalent iodine reagents are exceptionally well-suited for LSF due to their mild reaction conditions, high functional group tolerance, and unique reactivity. researchgate.netrsc.org Future research will focus on expanding the use of this compound and its derivatives for the selective functionalization of complex molecular frameworks. This includes transformations like C-H oxidation, azidation, and the introduction of other heteroatoms into intricate structures. researchgate.netepfl.ch For example, systems combining cyclic hypervalent iodine reagents with iron catalysis have proven effective for the challenging late-stage azidation of C-H bonds in complex natural products. epfl.ch Similarly, reagents like (diacetoxyiodo)benzene (B116549) have been used to mediate the synthesis of unsymmetrical ureas in the late-stage modification of drug molecules. nih.gov The development of this compound-based protocols for such transformations would be a significant advancement.
The challenge lies in achieving high levels of chemo- and regioselectivity on a molecule with multiple reactive sites. Research will likely explore directing-group strategies and catalyst-controlled reactions to guide the reactivity of the iodosylbenzoate reagent to a specific position on the complex scaffold. The successful application of these methods will provide powerful tools for medicinal chemistry and drug discovery. chemrxiv.org
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The integration of chemical reactions into continuous flow and automated synthesis systems is revolutionizing chemical manufacturing and research. Current time information in Bangalore, IN. Flow chemistry, where reagents are pumped through a tube or capillary reactor, offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netresearchgate.net These benefits are particularly relevant for reactions involving energetic or hazardous reagents, such as hypervalent iodine oxidants.
Future efforts will focus on adapting reactions using this compound for continuous flow platforms. This will allow for precise control over temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and safer handling of the oxidant. researchgate.net The small reactor volume in flow systems minimizes the risks associated with potentially exothermic reactions. researchgate.net The use of related iodine(III) reagents, such as PhI(OAc)₂, has already been demonstrated in the flow synthesis of important pharmaceutical ingredients like ibuprofen. Current time information in Bangalore, IN.
Coupling flow chemistry with automated systems enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.net Automated platforms can perform synthesis, work-up, purification, and analysis with minimal human intervention, accelerating the discovery of new molecules and synthetic methodologies. researchgate.netorganic-chemistry.org The development of robust protocols for using this compound in these automated systems will be a key enabler for its broader application in both academic and industrial research.
Table 2: Advantages of Integrating this compound in Modern Synthesis Platforms
| Platform | Key Advantages | Relevance to this compound |
|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, precise temperature/time control, improved scalability, better mixing. researchgate.netCurrent time information in Bangalore, IN.researchgate.net | Safer handling of a powerful oxidant, potential for improved reaction selectivity and yield, easier scale-up of processes. researchgate.net |
| Automated Synthesis | High-throughput experimentation, rapid library synthesis, process optimization. researchgate.netorganic-chemistry.org | Accelerated discovery of new transformations and applications, efficient optimization of reaction conditions. |
Exploration of Interdisciplinary Applications Beyond Traditional Organic Synthesis
The powerful oxidizing capabilities of this compound suggest its potential utility in fields beyond traditional organic synthesis. Emerging research is beginning to explore applications in advanced materials science and environmental remediation.
In materials science, hypervalent iodine compounds can be used to initiate polymerization or to functionalize polymer surfaces. nih.govmdpi.comnih.gov The halogenated aromatic core of methyl 4-iodosylbenzoate, a related isomer, is noted for its potential role in liquid crystal polymers, where the polarizability of iodine can enhance material properties. vulcanchem.com It is conceivable that this compound could be incorporated into polymer backbones or used as a surface modification agent to create materials with novel electronic, optical, or catalytic properties. edx.org
In environmental remediation, strong oxidizing agents are needed to break down persistent organic pollutants in water and soil. nih.govrsc.org Hypervalent iodine reagents are capable of degrading such pollutants. researchgate.net Furthermore, some water-soluble hypervalent iodine(V) reagents can react with hydrogen peroxide to generate singlet oxygen, a potent oxidizing species used for pollutant degradation. researchgate.net Future research could investigate the use of this compound or its water-soluble derivatives, potentially immobilized on a solid support, as a powerful oxidant for water treatment and soil remediation, offering a metal-free alternative to some existing technologies.
Advancements in Sustainable Synthesis and Application Methodologies
One of the most significant challenges in hypervalent iodine chemistry is the poor atom economy of stoichiometric reactions, which generate an iodoarene byproduct that is often discarded as waste. nsf.govnsf.gov A major focus of future research is the development of sustainable methodologies that address this limitation.
The most promising strategy is the development of catalytic systems where the active iodine(III) or iodine(V) species is regenerated in situ from the iodide or iodoarene byproduct using a terminal oxidant. scilit.comnsf.gov While early methods often used peracids, which themselves generate waste, a "greener" goal is to use molecular oxygen (O₂) as the ultimate oxidant, with water as the only byproduct. nsf.gov
Another critical area is the design of recyclable hypervalent iodine reagents. nsf.govthieme-connect.com This is commonly achieved by immobilizing the iodoarene precursor onto a solid support, such as a polymer or silica (B1680970). scilit.comnsf.gov After the reaction, the supported iodobenzene (B50100) byproduct can be recovered by simple filtration, re-oxidized back to the active hypervalent iodine reagent, and reused in subsequent reactions. nsf.gov This approach not only minimizes waste but also simplifies product purification. nsf.gov Other strategies include the use of ionic liquid supports or fluorous tags to facilitate reagent recovery. thieme-connect.com Applying these principles to this compound—by either developing a catalytic cycle or creating a recyclable, supported version—will be essential for its adoption in large-scale and environmentally conscious chemical synthesis.
Q & A
Q. Answer :
- Synthesis :
- Use iodination of methyl 3-hydroxybenzoate with iodine monochloride (ICl) in dichloromethane under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).
- Purify via column chromatography (silica gel, gradient elution). Ensure purity >95% by HPLC (C18 column, acetonitrile/water mobile phase) .
- Characterization :
- NMR : Confirm structure via -NMR (δ ~8.1 ppm for aromatic protons, δ ~3.9 ppm for methoxy group) and -NMR (δ ~170 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS should show [M+H] peak matching the molecular formula .
- Elemental Analysis : Carbon, hydrogen, and iodine percentages must align with theoretical values (±0.3%) .
Basic: How should stability studies for this compound be designed?
Q. Answer :
- Storage Conditions : Store at –20°C in amber vials under argon to prevent photolytic degradation and iodine loss.
- Stability Testing :
Advanced: How can computational modeling elucidate the reactivity of this compound in cross-coupling reactions?
Q. Answer :
- DFT Calculations :
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Advanced: How to resolve contradictions in reported catalytic activity of this compound?
Q. Answer :
- Hypothesis Testing :
- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify critical variables .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced: What advanced analytical methods are suitable for tracking iodine oxidation states in this compound?
Q. Answer :
- X-ray Absorption Spectroscopy (XAS) : Measure iodine K-edge spectra to distinguish I(I) vs. I(III) oxidation states.
- Mössbauer Spectroscopy : Detect hyperfine splitting patterns specific to iodine environments .
- Synchrotron XRD : Resolve iodine coordination geometry in crystalline samples .
Basic: What safety protocols are essential for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .
- Waste Management : Collect iodine-containing waste separately; neutralize with 10% sodium thiosulfate before disposal .
Advanced: How to design a kinetic study for this compound’s hydrolysis?
Q. Answer :
- Experimental Setup :
- Use pH-stat titration to monitor hydrolysis rates at varying pH (2–12) and temperatures (25–60°C).
- Fit data to the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) .
- Control Variables : Pre-equilibrate solutions to avoid pH drift and degas solvents to eliminate O interference .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent batch, humidity) in supplemental materials .
- Data Validation : Use triplicate measurements and report standard deviations. Cross-validate results with orthogonal techniques (e.g., NMR + HPLC) .
- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

